SPDP-PEG8-acid

概要

説明

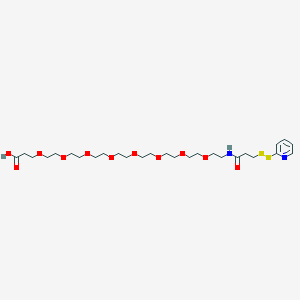

SPDP-PEG8-acid is a heterobifunctional PEG linker . It contains SPDP crosslinker and carboxylic acid moieties . SPDP contains a cleavable disulfide bond and can react with amine and thiol groups . It has a molecular weight of 638.8 g/mol .

Molecular Structure Analysis

The molecular formula of this compound is C27H46N2O11S2 . It contains SPDP crosslinker and carboxylic acid moieties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 638.8 g/mol . Its molecular formula is C27H46N2O11S2 . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用

PNA-Rose Bengal Conjugates

SPDP-PEG8-acid was used in the development of peptide nucleic acid (PNA) conjugates with Rose Bengal for photomodulation of DNA. This approach has potential for selective photodynamic therapy (sPDT), offering sequence-specific, cell-permeable, and photoactivated treatment options (Shemesh & Yavin, 2015).

Block Catiomer Polyplexes

This compound facilitated the development of block catiomer polyplexes with controlled cationic charge and disulfide cross-linking densities. These polyplexes show high stability in extracellular medium and efficient intracellular release of plasmid DNA, enhancing transfection efficiency (Miyata et al., 2004).

Peptide Nucleic Acid Delivery

The compound was instrumental in enhancing the cellular delivery and antisense effects of peptide nucleic acid (PNA) when conjugated to polyethylenimine via disulfide linkers. This approach significantly increased antisense activity compared to other conjugates (Berthold, Shiraishi & Nielsen, 2010).

Nanodrug Design for miRNA Targeting

In nanodrug design for miRNA targeting in tumor cells, this compound was used to enhance the efficiency of miRNA inhibition. This facilitated access to cytosolic cellular compartments and engaging cognate miRNA (Yoo et al., 2014).

Drug Delivery with Hydroxyapatite Nanoparticles

The application of this compound in the surface modification and drug delivery using folic acid modified polyethylene glycol functionalized hydroxyapatite nanoparticles was studied. This approach showed promise in the sustained release of drugs like paclitaxel (Venkatasubbu et al., 2013).

pH-Responsive Nanocarriers

This compound contributed to the development of pH-responsive nanocarriers, enhancing the cytotoxicity of HER2 aptamer in HER2-positive breast cancer cells. This study highlighted the potential of such carriers in nucleic acid-based cancer therapies (Shen et al., 2018).

Antibody Conjugated Quantum Dots

In the synthesis of biologically active antibody conjugated quantum dots for tumor-specific imaging, this compound was used for conjugating cetuximab to quantum dots, demonstrating effective tumor EGFR overexpression imaging (Lee et al., 2010).

Plant Growth and Drought Resistance

This compound was involved in research on Bacillus megaterium BOFC15, which induces cellular polyamine changes in plants, improving growth and drought resistance. This research highlights its potential in agricultural applications (Zhou et al., 2016).

Gene-Activated Matrices

The compound was utilized in TGF-beta 1 gene-activated matrices, aiding in the osteogenic differentiation of BMSCs. This provides a novel method for bone tissue engineering (Pan, Zheng & Guo, 2007).

Peptide and Protein PEGylation

This compound plays a role in the chemistry of peptide and protein PEGylation, enhancing the stability and bioavailability of therapeutic proteins and peptides (Roberts, Bentley & Harris, 2002).

Magnetic Iron Oxide Nanoparticles

Its application in the synthesis of PEGylated silane-coated magnetic iron oxide nanoparticles for tumor imaging and drug delivery has been explored, demonstrating size-dependent tumor accumulation (Larsen et al., 2009).

Non-Covalent Protein Pegylation

The compound has been researched for its role in non-covalent protein PEGylation using PEG-Nitrilotriacetic Acid derivatives, providing an alternative method for protein modification (Mero et al., 2011).

Gene Delivery Systems

This compound has been utilized in the development of targeted gene delivery systems like Trastuzumab-polyethylenimine-polyethylene glycol conjugates for specific gene delivery to Her2-expressing cell lines (Germershaus et al., 2006).

Gene Delivery with Improved Targeting

The compound contributed to the creation of PEGylated CPP-based gene carriers with improved targeting and selectivity for specific cell types (Khalil & Harashima, 2018).

Nanoparticle-Based Drug and Gene Delivery

This compound plays a significant role in improving the efficiency of nanoparticle-based drug and gene delivery through PEGylation, enhancing circulation time and biodistribution (Suk et al., 2016).

Overcoming the PEG Dilemma

Research on multifunctional envelope-type nano devices (MEND) for gene delivery to tumors highlighted strategies for overcoming the 'PEG dilemma' in gene delivery, crucial for cancer treatment (Hatakeyama, Akita & Harashima, 2011).

Targeted Cancer Therapy

This compound was used in the development of pH-sensitive delivery vehicles based on folic acid-conjugated polydopamine-modified mesoporous silica nanoparticles for targeted cancer therapy (Cheng et al., 2017).

Adsorption Studies

Its role in the adsorption of polyethyleneglycol 8000 and its coadsorption with Cl− ions on Pt in perchloric acid solutions was studied, providing insights into surface chemistry applications (Bahena et al., 2004).

Hydrophilic Linkers in Antibody Conjugation

This compound was essential in synthesizing hydrophilic heterobifunctional cross-linkers for antibody conjugation, improving the efficacy and selectivity of antibody-drug conjugates (Zhao et al., 2011).

Enhancing Tumor Distribution of Liposomal Doxorubicin

The conjugation of recombinant human serum albumin to PEG liposome using this compound improved the tumor distribution and therapeutic index of liposomal doxorubicin, suggesting potential in cancer treatment (Yokoe et al., 2008).

Safety and Hazards

作用機序

Target of Action

SPDP-PEG8-Acid is a heterobifunctional PEG linker . The primary targets of this compound are amine and thiol groups . These groups are commonly found in proteins and other biological molecules, making them ideal targets for the action of this compound.

Mode of Action

The this compound compound contains an SPDP crosslinker and carboxylic acid moieties . The SPDP part of the molecule contains a cleavable disulfide bond . This bond can react with amine and thiol groups, forming a covalent bond with them . This allows the compound to link two separate molecules together, a process known as crosslinking .

Biochemical Pathways

Given its function as a crosslinker, it can be inferred that it plays a role in the intracellular crosslinking process . This process is crucial in various biological functions, including cell signaling and protein function.

Result of Action

The primary result of the action of this compound is the formation of crosslinks between molecules containing amine and thiol groups . This can lead to changes in the structure and function of these molecules, potentially influencing various cellular processes.

生化学分析

Biochemical Properties

SPDP-PEG8-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The SPDP crosslinker in this compound can react with amine and thiol groups . This interaction is crucial for the formation of disulfide bonds, which are cleavable and essential for intracellular crosslinking processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by facilitating intracellular crosslinking processes This can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The SPDP crosslinker in this compound can react with amine and thiol groups . This leads to the formation of disulfide bonds, which can be cleaved, allowing for dynamic changes in molecular interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its excellent membrane permeability allows for efficient intracellular distribution

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114428 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-96-6 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

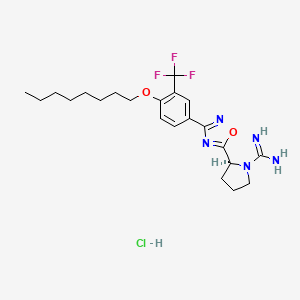

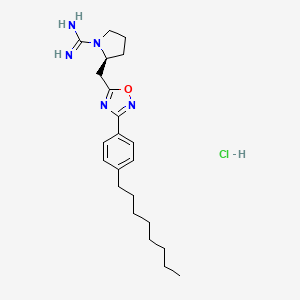

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)